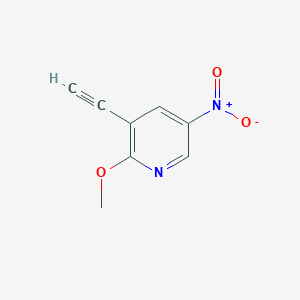

3-Ethynyl-2-methoxy-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are of paramount importance in the chemical sciences. As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. enaminestore.com Its presence can enhance the solubility and bioavailability of drug candidates. arctomsci.com Beyond pharmaceuticals, pyridine derivatives are integral to the development of functional materials, catalysts, and agricultural chemicals, owing to their diverse chemical reactivity and physical properties. sigmaaldrich.com

Role of Ethynyl (B1212043), Methoxy (B1213986), and Nitro Functionalities in Molecular Design

Each functional group on the 3-Ethynyl-2-methoxy-5-nitropyridine (B6180437) scaffold plays a distinct and crucial role:

The Ethynyl Group (-C≡CH): This functional group is a rigid, linear moiety that can act as a versatile handle in organic synthesis. uni.lu It is particularly known for its participation in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. enaminestore.com The terminal alkyne also provides opportunities for further transformations and can participate in weak hydrogen-bonding interactions, influencing molecular packing in the solid state. smolecule.com

The Methoxy Group (-OCH₃): The methoxy group is a small, non-lipophilic hydrogen bond acceptor that can significantly influence a molecule's properties. In drug discovery, it is often used to improve ligand-protein binding, optimize physicochemical characteristics, and enhance metabolic stability. Its electronic effect on the pyridine ring can also modulate reactivity at other positions.

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety dramatically influences the electronic landscape of the pyridine ring. This strong deactivating effect makes the ring susceptible to nucleophilic attack and can serve as a handle for further functionalization, for instance, through reduction to an amine group. This amine can then be a precursor for creating fused heterocyclic systems.

Positioning of this compound within Pyridine Heterocycle Chemistry

This compound is a specialized chemical building block, identified by its CAS number 2358532-76-8. Its molecular structure combines the aforementioned functional groups in a specific regiochemical arrangement that enhances its utility. The electron-withdrawing nitro group at the 5-position, coupled with the methoxy group at the 2-position, activates the pyridine ring for specific synthetic transformations. The ethynyl group at the 3-position provides a key reactive site for elongation and construction of more elaborate molecules.

This compound is primarily recognized as a versatile intermediate for the synthesis of more complex structures in medicinal and materials science research. While extensive peer-reviewed literature on this specific molecule is not widely available, its structure suggests it is designed for use in synthetic campaigns where its distinct functional groups can be sequentially or selectively manipulated to build a target molecule. Its potential applications, based on its structure, are being explored in areas like antimicrobial and anticancer research.

Below are the key identification and physical properties of this compound.

| Property | Data |

| Compound Name | This compound |

| CAS Number | 2358532-76-8 |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol |

This data is compiled from chemical supplier information. enaminestore.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

3-ethynyl-2-methoxy-5-nitropyridine |

InChI |

InChI=1S/C8H6N2O3/c1-3-6-4-7(10(11)12)5-9-8(6)13-2/h1,4-5H,2H3 |

InChI Key |

KKOPWDTYUZJYAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 2 Methoxy 5 Nitropyridine and Its Analogues

Strategic Approaches to Pyridine (B92270) Core Functionalization

The construction of polysubstituted pyridines such as 3-ethynyl-2-methoxy-5-nitropyridine (B6180437) requires a carefully planned sequence of reactions to introduce the desired functional groups with high regioselectivity and yield. Key strategic approaches involve the direct functionalization of a pre-formed pyridine ring.

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in the synthesis of many functionalized pyridines. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, more challenging than for benzene (B151609) and its derivatives.

Direct nitration of pyridine itself requires harsh conditions and often results in low yields. However, the presence of activating groups can facilitate this reaction and control the position of the incoming nitro group. For instance, the nitration of 2-aminopyridine (B139424) with a mixed acid can be used to produce 2-amino-5-nitropyridine. google.com This highlights the directing effect of the amino group to the 5-position.

A more general method for the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This procedure has been shown to be effective for the synthesis of 3-nitropyridines. The mechanism is believed to involve the formation of an N-nitropyridinium intermediate, followed by nucleophilic attack of bisulfite and a acs.orgbaranlab.org sigmatropic shift of the nitro group. ntnu.no

Table 1: Examples of Pyridine Nitration

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine | Mixed Acid | 2-Amino-5-nitropyridine | google.com |

| Pyridine | Dinitrogen Pentoxide, then Sodium Bisulfite | 3-Nitropyridine (B142982) | ntnu.no |

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.org

This methodology has been successfully applied to the synthesis of ethynylpyridines. The reaction of halopyridines with terminal alkynes provides a direct route to the desired products. For example, 2-bromo-5-nitropyridine (B18158) can be coupled with various terminal acetylenes to furnish substituted 5-nitro-2-ethynylpyridines. researchgate.net The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The development of copper-free Sonogashira coupling protocols has expanded the scope and functional group tolerance of the reaction. libretexts.org These methods are particularly useful when the substrate or product is sensitive to copper salts. The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. libretexts.orgorganic-chemistry.org

A variety of terminal alkynes can be used in the Sonogashira reaction, including trimethylsilylacetylene (B32187), which can be subsequently desilylated to provide the terminal alkyne. researchgate.net This two-step process is often advantageous as trimethylsilylacetylene is less volatile and easier to handle than acetylene (B1199291) gas.

Table 2: Examples of Sonogashira Coupling for Pyridine Ethynylation

| Pyridine Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst | 5-Nitro-2-((trimethylsilyl)ethynyl)pyridine | researchgate.net |

| 2-Bromo-5-nitropyridine | Prop-2-ynyl alcohol | Pd catalyst, Cu(I) co-catalyst | 3-(5-Nitropyridin-2-yl)prop-2-yn-1-ol | researchgate.net |

| Iodobenzene | Phenylacetylene | Pd(Ph3)4Cl2, CuI | Diphenylacetylene | libretexts.org |

The introduction of a methoxy (B1213986) group onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide. The reactivity of the halopyridine towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the ring.

A common method for the methoxylation of pyridines is the reaction of a chloropyridine with sodium methoxide (B1231860) in methanol. google.com For example, 2-chloro-5-nitropyridine (B43025) can be converted to 2-methoxy-5-nitropyridine (B154726) in high yield by refluxing with sodium methoxide in methanol. google.com The electron-withdrawing nitro group at the 5-position activates the 2-position towards nucleophilic attack.

In some cases, the nucleophilic aromatic substitution of a bromo- or dibromopyridine with sodium methoxide can also be employed to introduce a methoxy group. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane (B91453) provides 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Table 3: Examples of Pyridine Methoxylation

| Pyridine Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Sodium methoxide, Methanol | 2-Methoxy-5-nitropyridine | google.com |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide, 1,4-Dioxane | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be envisioned through both convergent and divergent strategies, which involve either the coupling of pre-functionalized fragments or the stepwise modification of a common intermediate.

A plausible stepwise synthesis of this compound would involve the sequential introduction of the nitro, methoxy, and ethynyl (B1212043) groups onto a pyridine core. The order of these transformations is crucial for the success of the synthesis. A potential synthetic route is outlined below:

Nitration: Starting from a suitable pyridine precursor, such as 2-hydroxypyridine, nitration would likely yield 2-hydroxy-5-nitropyridine.

Halogenation: The hydroxyl group can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride to give 2-chloro-5-nitropyridine. prepchem.com

Halogenation at C3: Introduction of a halogen, for example, bromine, at the 3-position would be the next step. This would likely require specific brominating agents and conditions to achieve the desired regioselectivity, yielding 3-bromo-2-chloro-5-nitropyridine.

Methoxylation: Selective methoxylation at the more reactive 2-position with sodium methoxide would then provide 3-bromo-2-methoxy-5-nitropyridine (B21939). The choice of reaction conditions would be critical to avoid substitution at the 3-position.

Sonogashira Coupling: Finally, a Sonogashira coupling of the 3-bromo-2-methoxy-5-nitropyridine with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection, would afford the target compound, this compound. researchgate.net

While a stepwise approach offers control, one-pot multi-component reactions provide an efficient alternative for the synthesis of highly functionalized pyridines. mdpi.comnih.gov These methods often involve the condensation of simple starting materials in a single reaction vessel to construct the pyridine ring with multiple substituents in place.

For example, a three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized N-alkylated pyridines. mdpi.com Another approach involves the cyclocondensation of nitroacetone, triethyl orthoformate, and enamines to produce 5-nitropyridines in a one-pot fashion. researchgate.net

While these methods may not directly yield this compound, they offer rapid access to a diverse range of substituted nitropyridines. mdpi.comnih.gov Further functionalization of the products from these one-pot syntheses could potentially lead to the desired target molecule or its analogues. For instance, a pyridine synthesized with a suitable leaving group at the 2-position and a placeholder at the 3-position could be subsequently subjected to methoxylation and ethynylation.

Green Chemistry Principles in the Synthesis of Ethynyl Nitropyridines

The application of green chemistry principles to the synthesis of ethynyl nitropyridines is crucial for minimizing environmental impact and enhancing laboratory safety. Traditional synthetic methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. libretexts.org In contrast, green chemistry encourages the use of safer solvents, energy-efficient processes, and catalytic methods to improve atom economy and reduce waste. researchgate.netnih.govnih.govnih.gov

One of the most significant green advancements in the synthesis of ethynylpyridines is the refinement of the Sonogashira cross-coupling reaction. wikipedia.orgscirp.org This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing the ethynyl group. wikipedia.org Green modifications to the Sonogashira protocol for pyridine substrates include:

Catalyst Optimization: The development of highly active palladium catalysts, sometimes in combination with copper(I) co-catalysts, allows for lower catalyst loadings, reducing the environmental burden of heavy metals. libretexts.org The use of ligands can also enhance catalyst efficiency and stability.

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions, significantly reduces environmental pollution. libretexts.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. libretexts.org Microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles.

Beyond the Sonogashira coupling, other green strategies applicable to the synthesis of the nitropyridine scaffold include the use of solid acid catalysts for nitration reactions, which can replace hazardous mineral acids like sulfuric acid, and the development of one-pot syntheses that reduce the number of purification steps and minimize solvent use. scirp.org

The following table summarizes some green chemistry approaches relevant to the synthesis of ethynyl nitropyridines:

| Green Chemistry Principle | Application in Ethynyl Nitropyridine Synthesis |

| Prevention of Waste | One-pot syntheses, high-yield reactions. |

| Atom Economy | Catalytic reactions like Sonogashira coupling. nih.gov |

| Less Hazardous Chemical Syntheses | Use of safer nitrating agents and alternative solvents. researchgate.net |

| Designing Safer Chemicals | Developing synthetic routes that avoid toxic intermediates. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. libretexts.orgnih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. libretexts.orgresearchgate.net |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine ring. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Preference for catalytic reagents over stoichiometric ones. libretexts.orgnih.gov |

| Design for Degradation | Designing molecules that can biodegrade after use. |

| Real-time Analysis for Pollution Prevention | In-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Stereochemical Control and Regioselectivity in Target Compound Synthesis

The synthesis of this compound presents significant challenges in terms of regioselectivity. The substitution pattern on the pyridine ring dictates the position of further functionalization.

A plausible synthetic route to the target compound would likely involve the Sonogashira coupling of a 3-halo-2-methoxy-5-nitropyridine with a suitable terminal alkyne, such as trimethylsilylacetylene followed by desilylation. The key to this approach lies in the regioselective synthesis of the 3-halo-2-methoxy-5-nitropyridine precursor.

The regioselectivity of the Sonogashira coupling itself is also a critical consideration, especially when multiple halides are present on the pyridine ring. The general order of reactivity for halides in Sonogashira coupling is I > Br > Cl. youtube.com This predictable reactivity allows for selective alkynylation at the most reactive halogen site. For di-substituted aryl or vinyl halides with the same halide, the acetylene typically adds to the more electrophilic site. libretexts.org The stereochemistry of the alkyne is generally retained during the Sonogashira reaction, which is a key advantage of this method. youtube.com

For the synthesis of the target compound, controlling the position of the ethynyl group at C-3 is paramount. If starting from a polysubstituted pyridine, the directing effects of the existing substituents (methoxy and nitro groups) will influence the regioselectivity of any subsequent halogenation or coupling reactions. The synthesis of specifically substituted pyridines often requires multi-step sequences to install the desired functionalities in the correct positions. nih.gov For instance, starting with a pre-functionalized pyridine ring where the positions for the methoxy, nitro, and a halogen (at the 3-position) are already established would be a likely strategy.

The synthesis of substituted pyridines with complete regiochemical control has been an area of active research, with methods being developed that allow for the convergent assembly of di- through penta-substituted pyridines. nih.gov Such strategies could be employed to construct the 2-methoxy-5-nitro-pyridine core with a handle for the introduction of the ethynyl group at the 3-position.

Reactivity and Reaction Mechanisms of 3 Ethynyl 2 Methoxy 5 Nitropyridine

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of chemical transformations. These include metal-catalyzed cross-coupling reactions, cycloadditions, and addition reactions.

Metal-Catalyzed Cross-Coupling Reactions and Derived Transformations

The terminal alkyne functionality in 3-ethynyl-2-methoxy-5-nitropyridine (B6180437) is a prime substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

One of the most prominent examples is the Sonogashira cross-coupling reaction . This reaction typically involves a palladium catalyst and a copper co-catalyst to couple the terminal alkyne with aryl or vinyl halides. This methodology allows for the synthesis of a wide array of substituted alkynes. For instance, the coupling of ethynylpyridines with various aryl halides provides a direct route to biaryl systems containing a pyridine (B92270) ring.

Another important transformation is the Suzuki coupling , which can be employed if the ethynyl group is first converted to a vinylboron species. This reaction, also palladium-catalyzed, couples the vinylboron intermediate with aryl or vinyl halides, offering another pathway to construct complex molecular architectures.

The ethynyl group can also participate in Heck-type reactions , although this is less common for terminal alkynes compared to their reactions with organometallics. These reactions would involve the palladium-catalyzed addition of the alkyne to an aryl or vinyl halide, leading to the formation of a new carbon-carbon bond and a substituted alkene.

These cross-coupling reactions are instrumental in the synthesis of complex heterocyclic compounds, which are often investigated for their potential biological activities. For example, similar ethynylpyridine derivatives are used as precursors for metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Coupling Partner | General Product |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Aryl/Vinyl Halide (R-X) | Pyridine-C≡C-R |

| Suzuki Coupling (after hydroboration) | Pd catalyst (e.g., Pd(dppf)Cl₂) | Aryl/Vinyl Halide (R-X) | Pyridine-CH=CH-R |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂) | Aryl/Vinyl Halide (R-X) | Pyridine-CH=C(H)-R |

Cycloaddition Reactions and Annulation Pathways

The alkyne functionality of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various carbocyclic and heterocyclic ring systems.

A prominent example is the [3+2] cycloaddition , also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the ethynyl group reacts with 1,3-dipoles such as azides to form five-membered heterocyclic rings. For instance, the reaction with an organic azide (B81097) would yield a triazole-substituted pyridine. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the regioselectivity of this cycloaddition. Research on related nitropyridines has shown that they can act as effective dipolarophiles in reactions with azomethine ylides, leading to the formation of pyrroline (B1223166) and pyrrolidine-fused systems. mdpi.com The success of these reactions often depends on the electronic nature of the substituents on the pyridine ring, with electron-withdrawing groups generally favoring the cycloaddition process. mdpi.com

The ethynyl group can also participate in [4+2] cycloadditions (Diels-Alder reactions) , where it acts as a dienophile in the presence of a suitable diene. This reaction provides a powerful tool for the construction of six-membered rings. The high temperature often required for Diels-Alder reactions with unactivated alkynes may be a limiting factor, but the electronic properties of the pyridine ring can modulate the reactivity of the ethynyl moiety.

Annulation pathways involving the ethynyl group can lead to the formation of fused polycyclic systems. These reactions often proceed through a sequence of steps, which may include an initial cycloaddition followed by subsequent rearrangements or elimination reactions.

Table 2: Cycloaddition and Annulation Reactions of the Ethynyl Moiety

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [3+2] Cycloaddition | Azides (R-N₃) | Triazole |

| [3+2] Cycloaddition | Nitrone | Isoxazoline |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Substituted Benzene (B151609)/Cyclohexadiene |

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic additions involve the attack of an electrophile on the electron-rich alkyne. Common electrophiles include halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). The addition of halogens typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkene. The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is already bonded to a hydrogen atom (the terminal carbon of the ethynyl group), and the halide adds to the more substituted carbon.

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by the electron-withdrawing nature of the nitropyridine ring. Nucleophiles such as amines, thiols, and alcohols can add across the triple bond, often in the presence of a catalyst. The regioselectivity of these additions can be controlled by the reaction conditions and the nature of the nucleophile. For example, the hydration of the alkyne, typically catalyzed by mercury salts, leads to the formation of a ketone via an enol intermediate.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic nature governs its reactivity, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitro group, particularly at the 5-position (para to the 2-position), and the methoxy (B1213986) group at the 2-position, which can act as a good leaving group, facilitates this reaction. wikipedia.orgbyjus.com Nucleophiles can attack the carbon atom bearing the methoxy group, leading to its displacement. wikipedia.org

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the ring and is particularly stabilized by the nitro group and the ring nitrogen. wikipedia.org The subsequent departure of the leaving group (the methoxide (B1231860) ion in this case) restores the aromaticity of the ring.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 2-position of the pyridine ring. Computational studies on similar 2-methoxy-3,5-dinitropyridine (B98874) systems have shown that the electron-withdrawing nitro groups significantly enhance the electrophilic nature of the pyridine ring, thereby facilitating nucleophilic attack. researchgate.net

Table 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

| Nucleophile | Product at C-2 Position |

|---|---|

| Amine (R-NH₂) | -NHR |

| Alkoxide (R-O⁻) | -OR |

| Thiolate (R-S⁻) | -SR |

Dearomatization Reactions Induced by the Nitro Group

The potent electron-withdrawing capacity of the nitro group can also induce dearomatization reactions of the pyridine ring. In the presence of strong nucleophiles, addition can occur at positions other than the one bearing the leaving group, leading to the formation of stable dearomatized adducts.

These reactions are often driven by the ability of the nitro group to stabilize the resulting negative charge. For instance, the addition of a nucleophile to the carbon atom ortho or para to the nitro group can lead to the formation of a stable anionic sigma-complex. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can either be protonated to yield a stable dearomatized product or undergo further transformations.

In the context of this compound, a strong nucleophile could potentially add to the C-4 or C-6 position of the pyridine ring. The resulting anionic intermediate would be stabilized by the delocalization of the negative charge onto the nitro group. Such dearomatization reactions represent a powerful strategy for the synthesis of highly functionalized, non-aromatic heterocyclic structures from readily available aromatic precursors.

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group. wikipedia.org In this compound, the nitro group at the 5-position, along with the ring nitrogen, substantially reduces the electron density of the aromatic system. This deactivation makes the pyridine ring highly resistant to electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, which typically require electron-rich substrates. wikipedia.orgacs.org Electrophilic attack on the ring is energetically unfavorable because the system struggles to stabilize the positive charge of the Wheland intermediate. Consequently, electrophilic substitution is not a common reaction pathway for this compound under standard conditions.

Transformations Involving the Nitro Group

The nitro group is a highly versatile functional group that dominates the reactivity of this compound. It can be readily transformed through reduction or can act as a leaving group in nucleophilic substitution reactions. nih.gov

Reductive Transformations of the Nitro Group

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds, providing access to amines, hydroxylamines, and other nitrogen-containing functionalities. nih.govwikipedia.org A variety of reagents and conditions can be employed to achieve this transformation, with the choice of method depending on the desired product and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation is a common and efficient method. For instance, the reduction of the related compound 2-methoxy-5-nitropyridine (B154726) to 2-methoxy-5-aminopyridine has been successfully achieved using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst. google.com This method is often preferred for its clean conversion and high yields. google.com Other catalysts like Raney nickel are also effective and may be used to avoid side reactions such as dehalogenation if other halides are present. commonorganicchemistry.com

Chemical reduction methods offer alternatives to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media are mild and can selectively reduce the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com By carefully controlling reaction conditions, it is possible to achieve partial reduction to the corresponding hydroxylamine (B1172632). wikipedia.orgmdpi.com For example, the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) to its hydroxylamine intermediate has been accomplished using hydrazine (B178648) monohydrate and a Rhodium on carbon (Rh/C) catalyst. rsc.org

Below is a table summarizing common methods for the reduction of aromatic nitro groups.

| Reagent/Catalyst | Product | Notes |

| H₂ + Pd/C | Amine | A widely used and efficient method for complete reduction. commonorganicchemistry.comgoogle.com |

| H₂ + Raney Nickel | Amine | Effective alternative to Pd/C, especially for substrates with sensitive halogen substituents. wikipedia.orgcommonorganicchemistry.com |

| Fe + Acid (e.g., Acetic Acid) | Amine | A mild and classical method for nitro group reduction. commonorganicchemistry.com |

| SnCl₂ | Amine | Provides a mild reduction, often used when other reducible groups are present. commonorganicchemistry.com |

| Hydrazine + Rh/C | Hydroxylamine | Allows for partial reduction to the hydroxylamine stage under controlled conditions. rsc.org |

| Zinc (Zn) + NH₄Cl | Hydroxylamine | A method for the formation of aryl hydroxylamines. wikipedia.org |

Role of the Nitro Group as a Leaving Group in Organic Reactions

The strong electron-withdrawing nature of the nitro group not only deactivates the pyridine ring towards electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this mechanism, the nitro group can function as an effective leaving group, particularly when it is positioned ortho or para to another activating group or the ring nitrogen. libretexts.orgrsc.orgrsc.org In this compound, the nitro group at the 5-position is para to the ring nitrogen and meta to the methoxy group. This positioning facilitates nucleophilic attack, as the anionic Meisenheimer intermediate can be stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org

Studies on related 3-nitropyridines have shown that the nitro group can be displaced by various nucleophiles, such as thiolates. nih.govmdpi.com For example, 2-methyl-3,5-dinitropyridine (B14619359) reacts with thiolate anions, with substitution occurring at the 3-position, demonstrating the viability of the nitro group as a nucleofuge. mdpi.com The displacement of a nitro group is a well-documented phenomenon in electron-deficient aromatic and heteroaromatic systems. nih.govstackexchange.com

Interplay of Functional Groups: Synergistic Reactivity Studies

The reactivity of this compound is not merely the sum of its individual functional groups but is a result of their electronic and steric interplay.

The para-relationship between the ring nitrogen and the 5-nitro group is a key feature, strongly activating the ring for nucleophilic aromatic substitution at positions 2, 4, and 6. rsc.orgrsc.org The 2-methoxy group is itself susceptible to nucleophilic displacement, creating a scenario where competitive substitution could occur. However, the activation provided by the nitro group often directs the regioselectivity of such reactions.

The ethynyl group at the 3-position is a versatile handle for further molecular elaboration. It is typically introduced via a Sonogashira cross-coupling reaction between a 3-halopyridine precursor and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org The electronic environment created by the methoxy and nitro groups would influence the efficiency of such a coupling reaction. Following its installation, the ethynyl group can undergo a host of transformations, including further cross-coupling reactions, cycloadditions, or reduction to an ethyl or vinyl group.

A powerful synthetic strategy involves the transformation of one functional group to modulate the reactivity of another. For instance, the reduction of the 5-nitro group to a 5-amino group would dramatically alter the electronic character of the molecule. The resulting 5-aminopyridine derivative would be significantly more electron-rich, deactivating it towards nucleophilic substitution but activating it for electrophilic substitution. The new amino group could also direct ortho-metallation or participate in diazotization reactions, opening up a vast array of further functionalization possibilities. libretexts.org This demonstrates a synergistic relationship where the sequence of reactions is critical for achieving a desired synthetic outcome.

Computational and Spectroscopic Insights into 3 Ethynyl 2 Methoxy 5 Nitropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For a compound like 3-Ethynyl-2-methoxy-5-nitropyridine (B6180437), DFT methods can map out its molecular orbitals, quantify its reactivity through various descriptors, and provide a theoretical foundation for its observed chemical properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species.

For this compound, the HOMO is expected to be predominantly located on the electron-rich portions of the molecule. This includes the methoxy (B1213986) group, which donates electron density through resonance, and the pyridine (B92270) ring itself. The LUMO, conversely, will be concentrated on the electron-deficient centers. The potent electron-withdrawing nature of the nitro group, combined with the π-accepting capability of the ethynyl (B1212043) group, dictates that the LUMO will be localized primarily on the pyridine ring and these two substituents.

Table 1: Illustrative Frontier Orbital Properties for this compound (Note: The following values are representative and based on typical DFT calculations for similar structures, as specific experimental or calculated data for this compound is not widely published.)

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | -1.25 | Pyridine Ring (C), Ethynyl (C) |

| LUMO | -3.40 | Nitro Group (N, O), Pyridine Ring (C) |

| HOMO | -7.20 | Methoxy Group (O), Pyridine Ring (N, C) |

This table illustrates that a significant charge transfer character is expected upon electronic excitation, with electron density moving from the methoxy- and pyridine-centered HOMO to the nitro- and ethynyl-centered LUMO.

To quantify the reactivity predicted by frontier orbital analysis, various reactivity descriptors can be calculated. The global electrophilicity index (ω), derived from the HOMO and LUMO energies, measures the ability of a molecule to accept electrons. Conversely, the nucleophilicity index (N) describes its electron-donating capability.

Given the substitution pattern of this compound, it is expected to have a high electrophilicity index. The nitro and ethynyl groups create a significant electron deficiency on the pyridine ring, making it a prime target for nucleophilic attack. Quantum mechanical studies on similar dinitropyridine systems have shown that nitro groups dramatically enhance the electrophilic nature of the pyridine core, facilitating reactions like nucleophilic aromatic substitution (SNAr). researchgate.net The methoxy group, while electron-donating, is not sufficient to counteract the powerful withdrawing effects of the other substituents. The positions ortho and para to the nitro group (positions 4 and 6) are particularly activated toward nucleophiles.

Table 2: Representative Reactivity Descriptors (Note: These values are illustrative, based on principles from related compounds.)

| Parameter | Definition | Expected Value/Characteristic |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Small, indicating high reactivity |

| Electrophilicity Index (ω) | (μ2)/(2η) | High |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Low to Moderate |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Low (negative) |

These descriptors collectively paint a picture of a molecule that is a strong electron acceptor and thus highly susceptible to reactions with nucleophiles.

Mechanistic Probing via Advanced Spectroscopic Techniques

While computational methods provide a static picture of reactivity, advanced spectroscopic techniques allow for the real-time monitoring of chemical reactions, offering invaluable mechanistic insights. Techniques such as in situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy would be highly effective in studying the transformations of this compound.

For instance, in a nucleophilic aromatic substitution reaction where a nucleophile displaces the methoxy group or adds to the ring, in situ NMR spectroscopy could track the disappearance of the methoxy signal (~4.0 ppm) and the appearance of new signals corresponding to the product. Changes in the chemical shifts of the aromatic protons would provide direct evidence of the alteration in the ring's electronic environment.

Similarly, in situ IR spectroscopy would be powerful for monitoring changes in key functional groups. The characteristic stretching frequencies of the nitro group (typically around 1530-1560 cm-1 for asymmetric stretch and 1345-1385 cm-1 for symmetric stretch) and the ethynyl group (~2100-2260 cm-1 for C≡C stretch) would be sensitive indicators of their involvement in a reaction. For example, in a reaction where the ethynyl group undergoes a cycloaddition, its corresponding IR peak would disappear, and new peaks for the formed ring structure would emerge.

UV-Vis spectroscopy, by monitoring changes in the electronic absorption spectrum, can track the reaction progress. The high degree of conjugation in this compound would likely result in absorption bands in the near-UV or visible region. Any reaction that alters this conjugated system—such as the saturation of the ethynyl bond or substitution on the ring—would lead to a noticeable shift (either blue or red) in the maximum absorption wavelength (λmax), allowing for kinetic analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its reactivity and interactions. For this compound, the primary conformational freedom lies in the rotation of the methoxy group relative to the plane of the pyridine ring.

Conformational analysis, typically performed using computational methods, would seek to identify the most stable arrangement. It is likely that the most stable conformer would have the methyl group of the methoxy substituent oriented away from the adjacent ethynyl group to minimize steric hindrance. However, the electronic interaction between the oxygen lone pairs and the π-system of the ring will also play a crucial role.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can explore the conformational landscape of the molecule in different environments, such as in various solvents. These simulations would reveal the preferred orientations of the functional groups, the extent of their rotational freedom, and how solvent molecules might interact with the electron-rich (methoxy, pyridine nitrogen) and electron-poor (nitro, ethynyl) sites. This information is vital for understanding reaction mechanisms in solution, as solvent effects can significantly influence reaction rates and pathways.

Derivatization Strategies and Scaffold Modification for Academic Research

Modifications at the Ethynyl (B1212043) Position

The terminal alkyne functionality of 3-ethynyl-2-methoxy-5-nitropyridine (B6180437) serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse molecular fragments.

Click Chemistry Applications for Functionalization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the functionalization of the ethynyl group. nih.gov This reaction joins the terminal alkyne of this compound with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com The mild reaction conditions and high yields make this approach particularly attractive for creating libraries of compounds with diverse functionalities. miragenews.com

The versatility of this method allows for the introduction of a wide range of substituents, depending on the nature of the azide used. For instance, reacting this compound with various azides can append biomolecules, fluorescent tags, or other functional groups, facilitating applications in medicinal chemistry and chemical biology. nih.govresearchgate.net

Table 1: Examples of Functionalization via Click Chemistry

| Alkyne | Azide Partner | Resulting Functional Group | Potential Application |

|---|---|---|---|

| This compound | Azido-functionalized sugar | Glycoconjugate | Biological probes |

| This compound | Fluorescent azide | Fluorescently tagged pyridine (B92270) | Bioimaging |

| This compound | Peptide azide | Peptidyl-triazole-pyridine | Drug discovery |

Oligomerization and Polymerization Pathways

The ethynyl group can also participate in oligomerization and polymerization reactions, leading to the formation of larger molecular architectures. For example, 2-ethynylpyridine (B158538) has been shown to undergo polymerization to form poly(2-ethynylpyridine). sigmaaldrich.com While specific studies on the oligomerization of this compound are not prevalent, the general reactivity of ethynylpyridines suggests that similar pathways could be explored. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group may influence the polymerization process and the properties of the resulting materials.

Modifications on the Methoxy Group

The 2-methoxy group on the pyridine ring presents opportunities for modification, primarily through demethylation to reveal a pyridone scaffold. The methoxy group influences the basicity of the pyridine nitrogen, making it less basic than an unsubstituted pyridine due to inductive electron-withdrawing effects. nih.gov

Cleavage of the methyl-oxygen bond can be achieved using various reagents, which would convert the 2-methoxypyridine (B126380) moiety into a 2-pyridone. This transformation opens up a different set of functionalization strategies, as the resulting pyridone can undergo N-alkylation and other reactions at the nitrogen atom. uiowa.edu The choice of demethylation agent would need to be carefully considered to avoid unwanted reactions with the nitro and ethynyl groups.

Modifications on the Nitro Group

The nitro group at the 5-position is a versatile functional handle that significantly influences the electronic properties of the pyridine ring and can be transformed into a variety of other nitrogen-containing functionalities.

Conversion to Amino or other Nitrogen-Containing Functionalities

The reduction of the nitro group to an amino group is a common and highly useful transformation. nih.gov This conversion dramatically alters the electronic nature of the molecule, turning an electron-withdrawing group into an electron-donating one. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other reducible functional groups. commonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com However, care must be taken as these conditions can also reduce the ethynyl group.

Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media are classic methods for nitro reduction. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst can be a milder alternative to high-pressure hydrogenation. mdpi.com

Sodium Dithionite: This reagent can selectively reduce nitro groups in the presence of other functional groups.

The resulting 5-aminopyridine derivative can then serve as a precursor for a wide range of further modifications, including diazotization followed by substitution, acylation, and alkylation. The reduction of the nitro group can proceed through intermediate species such as nitroso and hydroxylamino compounds. nih.gov

Pyridine Ring Functionalization and Heterocycle Fusions

Beyond modification of the existing substituents, the pyridine ring itself can be a site for further functionalization or annulation to form fused heterocyclic systems. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. ias.ac.in

The presence of the activating nitro group and the directing methoxy group can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring. nih.gov Furthermore, the combination of the ethynyl group and a modifiable nitro group provides a strategic entry point for constructing fused ring systems. For example, after reduction of the nitro group to an amine, intramolecular cyclization reactions involving the ethynyl group could be envisioned to form pyrrolopyridines or other fused heterocycles. ias.ac.in The synthesis of fused heterocycles often involves the construction of one ring onto an existing one. ias.ac.inmdpi.com

Recent advances in synthetic methodology have demonstrated the conversion of pyridines into fused bicyclic heterocycles through processes like nucleophilic addition and ring-closing reactions. bohrium.com Such strategies could potentially be adapted for this compound and its derivatives to generate novel and complex molecular scaffolds.

Design and Synthesis of Complex Polyfunctional Derivatives

The design and synthesis of complex derivatives from this compound involve the selective modification of its functional groups. The reactivity of each site can be modulated by the electronic interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the versatile ethynyl group. This allows for a stepwise and controlled approach to building molecular complexity.

The terminal alkyne functionality is a versatile handle for a variety of coupling and cycloaddition reactions, allowing for the introduction of a wide range of substituents.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. chemimpex.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. chemimpex.com In the context of this compound, this reaction allows for the facile introduction of various aryl, heteroaryl, or vinyl moieties at the 3-position. The reaction conditions are generally mild, which is advantageous for preserving the other functional groups on the pyridine ring. chemimpex.com

Key Research Findings: The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. For instance, microwave-assisted Sonogashira coupling has been shown to accelerate reaction times and improve yields for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, a related class of compounds. researchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the efficiency of the coupling with aryl chlorides. acs.org Furthermore, copper-free Sonogashira variants have been developed to prevent the undesired formation of alkyne homocoupling byproducts (Glaser coupling). clockss.org

Table 1: Examples of Sonogashira Coupling with this compound Analogs

| Entry | Aryl/Vinyl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Methoxy-5-nitro-3-(phenylethynyl)pyridine | 85-95 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 2-Methoxy-5-nitro-3-(tolyethynyl)pyridine | 80-90 |

| 3 | 2-Chloropyridine | Pd(OAc)₂/SPhos, CuI | K₂CO₃ | Dioxane | 2-Methoxy-5-nitro-3-(pyridin-2-ylethynyl)pyridine | 70-80 |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for the derivatization of complex molecules like this compound. researchgate.netresearchgate.net

Key Research Findings: The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. rsc.org The resulting triazole ring is a stable aromatic system that can act as a linker to connect the pyridine core to other molecular fragments, including biomolecules. soton.ac.uk This methodology is widely used in drug discovery and materials science to create libraries of compounds for screening. researchgate.net

Table 2: Examples of Azide-Alkyne Cycloaddition with this compound

| Entry | Azide | Copper Source | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-methoxy-5-nitropyridine | >95 |

| 2 | Phenyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 2-Methoxy-5-nitro-3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | >95 |

| 3 | Azidoacetic acid | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 2-(4-(2-Methoxy-5-nitro-pyridin-3-yl)-1H-1,2,3-triazol-1-yl)acetic acid | >90 |

The nitro group is a strong electron-withdrawing group that activates the pyridine ring for certain reactions and can itself be transformed into other functional groups.

Reduction to an Amino Group

The reduction of the nitro group to an amine is a common and highly useful transformation, as it converts an electron-withdrawing group into an electron-donating one, significantly altering the electronic properties of the pyridine ring. This transformation opens up a new set of derivatization possibilities, such as amide bond formation or further substitution reactions.

Key Research Findings: A variety of reducing agents can be employed for the reduction of nitroarenes, including catalytic hydrogenation (e.g., using Pd/C, PtO₂) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl, Zn/NH₄Cl). organic-chemistry.org The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of a reducible ethynyl group. Catalytic transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) can be a mild and effective method. organic-chemistry.org

Table 3: Reduction of the Nitro Group in this compound

| Entry | Reducing Agent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂ | Pd/C | Ethanol | 5-Amino-3-ethynyl-2-methoxypyridine | 80-90 |

| 2 | SnCl₂·2H₂O | - | Ethyl Acetate | 5-Amino-3-ethynyl-2-methoxypyridine | 75-85 |

| 3 | Fe, NH₄Cl | - | Ethanol/H₂O | 5-Amino-3-ethynyl-2-methoxypyridine | 70-80 |

The pyridine ring itself can be a site for further functionalization, although this is often more challenging than modifying the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the nitropyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r). While the methoxy group at the 2-position is a potential leaving group, its displacement would require harsh conditions. More commonly, the nitro group itself can be displaced by strong nucleophiles, particularly in related 3-nitropyridine (B142982) systems. nih.gov

Key Research Findings: Studies on 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In some cases, nucleophilic attack can occur at a C-H position, leading to vicarious nucleophilic substitution (VNS), which allows for the introduction of alkyl groups onto the pyridine ring. acs.org The regioselectivity of these reactions is highly dependent on the substituents present on the pyridine ring and the nature of the nucleophile.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Conditions | Product | Plausibility |

|---|---|---|---|---|

| 1 | NaSPh | DMF, heat | 3-Ethynyl-2-methoxy-5-(phenylthio)pyridine | Moderate |

| 2 | Piperidine | DMSO, heat | 3-Ethynyl-2-methoxy-5-(piperidin-1-yl)pyridine | Low to Moderate |

Academic Research Applications of 3 Ethynyl 2 Methoxy 5 Nitropyridine and Its Derivatives

Exploration as a Synthetic Intermediate for Advanced Organic Molecules

The primary application of 3-Ethynyl-2-methoxy-5-nitropyridine (B6180437) in academic research is as a synthetic intermediate or building block for the construction of more complex organic molecules. smolecule.com The strategic placement of its three functional groups allows for a series of selective and diverse chemical reactions.

The ethynyl (B1212043) group is particularly significant, serving as a key anchor point for carbon-carbon bond-forming reactions. It is frequently employed in Sonogashira coupling reactions, a powerful method for creating substituted alkynes and arylalkynes, which are precursors to a wide array of complex structures.

The nitro group is a strong electron-withdrawing group that influences the reactivity of the pyridine (B92270) ring. It can also be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. smolecule.com This transformation is fundamental, as the resulting aminopyridine is a crucial intermediate for synthesizing numerous biologically active compounds and pharmaceutical agents. smolecule.comorgsyn.org

The methoxy (B1213986) group also modulates the electronic properties of the pyridine ring and can be involved in nucleophilic substitution reactions under specific conditions. The interplay of these three groups makes this compound a multifaceted intermediate, enabling chemists to build intricate molecular frameworks for novel applications.

Key Reactions as a Synthetic Intermediate

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl | Palladium catalyst, Copper(I) iodide, Amine base | Substituted Alkynes |

| Reduction | Nitro | H₂, Pd/C or Rh/C, Hydrazine (B178648) | Amino Derivatives |

| Oxidation | Pyridine Nitrogen | Potassium Permanganate, Chromium Trioxide | Pyridine N-oxides |

Scaffold for Novel Chemical Probes and Ligands in Biological Systems

The nitropyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for the design of new biologically active molecules. nih.gov Its derivatives are explored as chemical probes and ligands to interact with and study biological systems.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. Derivatives of this compound are synthesized to systematically probe these relationships. By modifying each of the functional groups—for instance, by replacing the ethynyl group with other alkynes or aryl groups, altering the methoxy substituent, or shifting the nitro group's position—researchers can map the structural requirements for molecular recognition at a biological target. The goal is to identify which parts of the molecule are essential for binding and which can be modified to improve potency, selectivity, or other pharmacological properties. For example, studies on related pyridine-based antagonists for the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, such as MPEP and methoxymethyl-MTEP, have demonstrated how modifications to the pyridine core and its substituents directly impact binding affinity and selectivity. nih.gov

Once a derivative shows biological activity, mechanistic studies are conducted to understand how it interacts with its target, such as an enzyme or a receptor. Research indicates that nitropyridine-based compounds can modulate the activity of various biological targets. smolecule.comnih.gov For instance, certain nitropyridines have been shown to inhibit enzymes like jack bean urease or cytosolic thioredoxin reductase 1. nih.gov

In vitro binding assays are a common technique to characterize these interactions. Using radiolabeled ligands derived from scaffolds like this compound, researchers can perform saturation binding experiments to determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue. nih.gov Competition assays, where the unlabeled compound competes with a known radioligand, are used to determine the inhibitory constant (IC₅₀), which reflects the compound's potency at the target site. nih.gov These studies provide critical insights into the molecular mechanism of action, revealing whether a compound acts as an agonist, antagonist, or inhibitor.

The ultimate goal of the aforementioned studies is the development of novel small molecules for pre-clinical research. The this compound scaffold has contributed to the generation of compounds with potential therapeutic applications. Research has shown that various nitropyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. smolecule.comnih.gov

For example, by leveraging the synthetic versatility of the nitropyridine core, researchers have developed potent antagonists for neurological receptors and inhibitors for key enzymes involved in disease pathways. nih.govnih.gov These lead compounds, identified through SAR and mechanistic studies, can then advance into pre-clinical models to evaluate their efficacy and potential as future therapeutics.

Examples of Biological Activity in Nitropyridine Derivatives

| Compound Class | Biological Target/Activity | Research Context |

|---|---|---|

| Pyridyl-ethynyl Derivatives | mGlu5 Receptor Antagonists | Neuropharmacology, potential treatment for neurological disorders nih.gov |

| Nitropyridylpiperazines | Urease Inhibitors | Treatment of gastric diseases nih.gov |

| Chloroquine-Nitropyridine Hybrids | Antimalarial Activity | Infectious disease research nih.gov |

Contributions to Material Science and Supramolecular Chemistry

Beyond biological applications, the electronic properties and structural rigidity of this compound and its derivatives make them valuable components in the field of material science.

In the quest for new materials for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), there is a high demand for novel molecular building blocks. icp.ac.rursc.org The design of high-performance materials often relies on combining electron-donating and electron-accepting (D-A) units to create polymers with tailored electronic and optical properties. icp.ac.ru

This compound is an attractive candidate for an electron-deficient building block due to the strong electron-withdrawing nature of the nitro group and the pyridine ring itself. The ethynyl group provides a perfect handle for polymerization reactions, such as Sonogashira or Glaser coupling, to create extended π-conjugated systems. By copolymerizing this acceptor unit with various electron-donating monomers, researchers can fine-tune the frontier orbital energy levels (HOMO/LUMO) and the bandgap of the resulting polymer. chemrxiv.org This control is crucial for optimizing charge transport and light absorption in organic electronic devices. icp.ac.ruchemrxiv.org Therefore, this compound and its derivatives serve as foundational elements for synthesizing functional polymers and advanced materials for coatings and other applications in material science. smolecule.com

Self-Assembly and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. The functional groups present in this compound and its derivatives play a crucial role in directing their self-assembly into complex nanostructures. The pyridine ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies.

Research into the self-assembly of pyridine derivatives has demonstrated their capacity to form diverse and intricate structures. For instance, the liquid-liquid interfacial precipitation method has been successfully employed to create micrometer-sized flower-like and discoid morphologies from fullerene derivatives bearing rigid pyridine substituents. nih.gov The crystal packing of these derivatives provides insights into the formation mechanisms of these complex structures. nih.gov Furthermore, the polymorphic self-assembly of pyrazine-based molecules with pyridine pendants on surfaces has been observed, where weak intermolecular hydrogen bonding and molecule-substrate interactions are the driving forces behind the formation of different molecular packing structures. researchgate.net Such weak interactions are advantageous for creating modular supramolecular architectures as they allow for error correction during the assembly process. researchgate.net

The ethynyl group, with its linear geometry and π-system, is also a key player in directing self-assembly. It can participate in various interactions, including hydrogen bonding (where the terminal alkyne proton acts as a donor) and halogen bonding when substituted with a halogen atom. These interactions can lead to the formation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks.

While specific studies on the self-assembly of this compound are not extensively documented, the principles derived from related systems suggest its potential for forming unique nanostructures. The interplay between the hydrogen bonding capabilities of the ethynyl group, the coordinating nature of the pyridine nitrogen, and the influence of the methoxy and nitro substituents on the electronic properties of the aromatic ring could lead to novel materials with tailored properties.

Catalytic Applications as Ligands in Organometallic Chemistry

Functionalized pyridine derivatives are a cornerstone in the design of ligands for organometallic catalysis, owing to their ability to coordinate with a wide range of metal centers and influence the catalytic activity and selectivity of the resulting complexes. The electronic and steric properties of the pyridine ligand can be finely tuned by the introduction of various substituents. The presence of both a π-accepting ethynyl group and a σ-donating pyridine nitrogen in this compound and its derivatives makes them attractive candidates for ligand development.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic organic chemistry, and the efficiency of these reactions is often dictated by the nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands employed. nih.govmdpi.com Research has shown that palladium(II) complexes with substituted pyridine ligands can be effective catalysts. For example, the catalytic efficiency of [PdL2Cl2] complexes in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate was found to correlate with the basicity of the substituted pyridine ligand (L), with 3- or 4-substituted pyridines providing the best results. nih.gov

Although direct catalytic applications of this compound as a ligand are not widely reported, studies on structurally related compounds highlight its potential. For instance, palladium complexes containing indolyl-NNN-type ligands, which incorporate pyridine moieties, have been synthesized and shown to be active catalysts in Suzuki reactions. mdpi.com Similarly, nitrile-functionalized pyridinium (B92312) ionic liquids have been used to immobilize palladium catalysts for Suzuki and Stille coupling reactions, with the nitrile group aiding in catalyst retention. nih.gov The synthesis of various palladium cyclometallated compounds with thiosemicarbazone ligands has also been reported, and their catalytic activity in Suzuki-Miyaura cross-coupling reactions has been evaluated. mdpi.com

The combination of the coordinating pyridine nitrogen and the reactive ethynyl group in this compound offers possibilities for creating novel bidentate or polydentate ligands. These ligands could potentially stabilize metal centers in various oxidation states and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Table 1: Catalytic Activity of Palladium(II) Complexes with Pyridine Ligands in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Yield (%) |

| Pd(4-CN-py)42 | 4-Cyanopyridine | >99 |

| Pd(4-CF3-py)42 | 4-(Trifluoromethyl)pyridine | >99 |

| Pd(4-Cl-py)42 | 4-Chloropyridine | 97 |

| Pd(4-Me-py)42 | 4-Methylpyridine | 98 |

| Pd(4-OMe-py)42 | 4-Methoxypyridine | 95 |

Data adapted from a study on the Suzuki-Miyaura coupling of 4-iodoanisole (B42571) with phenylboronic acid. nih.gov

Applications in Analytical Methodology Development as a Reagent

The development of sensitive and selective analytical methods is crucial for various fields, including environmental monitoring, clinical diagnostics, and materials science. Pyridine derivatives have emerged as versatile reagents in the design of chemosensors, particularly for the detection of metal ions. The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and this interaction can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The presence of a nitro group, which is a strong electron-withdrawing group, in this compound can significantly influence its electronic and photophysical properties, making it and its derivatives promising candidates for the development of chemosensors. The introduction of a nitro group into a fluorophore can lead to fluorescence quenching, which can be reversed upon interaction with an analyte, providing a "turn-on" sensor response.

For example, a number of pyridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions, including copper (Cu²⁺). nih.govresearchgate.net These sensors often exhibit a color change and a significant change in their fluorescence emission upon binding to the target ion. The detection limits for these sensors can reach the micromolar range, demonstrating their high sensitivity. nih.gov The binding stoichiometry between the sensor and the metal ion is often determined using methods like Job's plot and ESI-Mass spectrometry. nih.gov

Terpyridine-based fluorescent sensors have also been extensively studied for their analytical applications in detecting a wide range of species, including metal ions, pH, and nitroaromatic compounds. bohrium.com The functionalization of the terpyridine core allows for the fine-tuning of its photophysical properties and selectivity.

While specific applications of this compound as an analytical reagent are yet to be fully explored, its structural features suggest potential in this area. The ethynyl group offers a site for further functionalization to introduce specific recognition motifs or to attach the molecule to a solid support. The combination of the pyridine nitrogen and the electronically active nitro group could be exploited to design novel colorimetric or fluorescent probes for the detection of various analytes.

Table 2: Performance of a Pyridine-Based Fluorescent Chemosensor for Copper Ion Detection

| Parameter | Value |

| Analyte | Copper (Cu²⁺) |

| Detection Method | Colorimetric and Fluorometric |

| Solvent System | CH₃CN/H₂O (7:3, v/v) |

| Absorption Max (S-Cu²⁺) | 419 nm |

| Emission Max (S-Cu²⁺) | 494 nm |

| Limit of Detection (LOD) | 0.25 µM |

Data based on a representative pyridine-based chemosensor. nih.gov

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Enhanced Efficiency

The primary route for synthesizing 3-Ethynyl-2-methoxy-5-nitropyridine (B6180437) and related compounds is the Sonogashira cross-coupling reaction. rsc.org This well-established method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org However, future research can focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Recent advancements in Sonogashira coupling offer several promising directions. The exploration of alternative, less expensive metal catalysts such as iron and cobalt has shown considerable promise in reducing the reliance on palladium. nih.gov For instance, iron-based catalysts, including Fe(acac)₃/2,2-bipyridine and ferromagnetic α-Fe₂O₃ nanoparticles, have been successfully employed for the cross-coupling of aryl iodides and terminal alkynes. nih.gov Similarly, cobalt-based systems, both as hollow nanospheres and supported on materials like chitosan (B1678972) fibers, have demonstrated high catalytic activity. nih.gov The development of copper-free Sonogashira reactions is another critical area, as it mitigates the environmental concerns associated with copper and prevents the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

| Catalyst System | Key Advantages | Potential for this compound Synthesis |

| Iron-based catalysts (e.g., FeCl₂(bdmd), Fe(acac)₃/2,2-bipyridine) | Low cost, readily available. | Could provide a more economical synthesis route. |

| Cobalt-based catalysts (e.g., hollow nanospheres, chitosan-supported) | High catalytic activity, potential for green chemistry applications. nih.gov | Offers an efficient and potentially sustainable synthesis method. nih.gov |

| Copper-free Sonogashira | Avoids toxic copper salts and alkyne homocoupling. wikipedia.org | Leads to a cleaner reaction profile and easier purification. wikipedia.org |

| Gold and palladium co-catalysis | High efficiency and broad functional group tolerance. wikipedia.org | May allow for the synthesis of more complex derivatives. |

| Nickel catalysts | Effective for coupling non-activated alkyl halides. wikipedia.org | Expands the scope of potential starting materials. |

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. While the general mechanism of the Sonogashira coupling is understood to involve catalytic cycles of palladium and, in the classic version, copper, the finer details, especially for copper-free systems, are still a subject of investigation. wikipedia.org Advanced techniques such as in-situ spectroscopy and kinetic studies can provide valuable insights into the active catalytic species and reaction intermediates.

Computational chemistry offers a powerful tool for elucidating the electronic structure, properties, and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of its synthesis, helping to identify transition states and predict the most favorable reaction conditions. dtic.milmdpi.com Such studies can also shed light on the influence of the methoxy (B1213986) and nitro substituents on the reactivity of the pyridine (B92270) ring and the ethynyl (B1212043) group. For instance, computational analysis can predict the regioselectivity of further functionalization reactions and explain the observed outcomes. dtic.mil

Molecular electrostatic potential (MEP) analysis can be used to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. tandfonline.com This information is invaluable for designing new reactions and understanding the intermolecular interactions of the molecule.

| Computational Technique | Application to this compound |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reaction outcomes, and calculating electronic properties. dtic.milmdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifying reactive sites and predicting intermolecular interactions. tandfonline.com |

| Ab initio SCF calculations | Determining optimized molecular structures and electrostatic potentials. dtic.mil |

| Natural Bond Orbital (NBO) analysis | Analyzing electron transfer within the molecule. tandfonline.com |

Innovative Applications in Emerging Fields of Chemistry

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules with novel applications. The presence of the ethynyl group allows for its participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate highly functionalized triazole derivatives. These derivatives have potential applications in medicinal chemistry and materials science.

The electron-deficient nature of the nitropyridine ring, coupled with the reactive ethynyl group, suggests potential applications in the development of novel functional materials. For example, it could serve as a monomer for the synthesis of conjugated polymers with interesting electronic and photophysical properties, potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org The hydrohalogenation of the ethynyl group can lead to haloethenylpyridines, which are valuable precursors for the synthesis of triarylalkenes and enynes, scaffolds for new functional materials. acs.org

Furthermore, the pyridine nitrogen and the nitro group can act as coordination sites for metal ions, suggesting the potential for this molecule to act as a ligand in the design of novel metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing properties. The catalytic potential of substituted pyridines in various organic transformations is an active area of research. researchgate.net

Sustainable and Green Synthesis Initiatives

Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis and application of this compound. This aligns with the growing global emphasis on green chemistry principles. Key areas for investigation include the use of water as a reaction solvent, the development of recyclable catalysts, and the implementation of one-pot multicomponent reactions to minimize waste and energy consumption. nih.gov